molecular formula C15H15N3OS B2995637 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide CAS No. 430472-07-4

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide

Cat. No.: B2995637
CAS No.: 430472-07-4
M. Wt: 285.37
InChI Key: CNHWSRRIPUBRCM-UHFFFAOYSA-N
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Description

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is a compound that belongs to the class of thiourea derivatives. These compounds are known for their versatile applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a benzamide moiety and a pyridine ring, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide typically involves the reaction of ortho-toluylchloride with 2-amino-4-picoline in the presence of potassium thiocyanate . The reaction proceeds under mild conditions, and the product is obtained in high yields. The compound is then purified through crystallization and characterized using various spectroscopic techniques such as infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the benzamide or pyridine rings .

Scientific Research Applications

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-N-((5-methylpyridin-2-yl)carbamothioyl)benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the 5-methyl group on the pyridine ring enhances its ability to form stable complexes with metal ions and increases its antibacterial potency .

Properties

IUPAC Name

2-methyl-N-[(5-methylpyridin-2-yl)carbamothioyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3OS/c1-10-7-8-13(16-9-10)17-15(20)18-14(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNHWSRRIPUBRCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=C1)NC(=S)NC(=O)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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